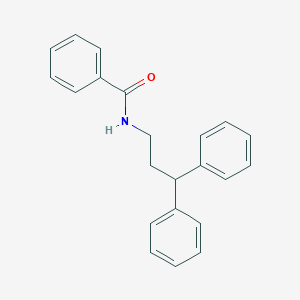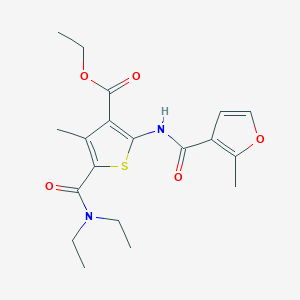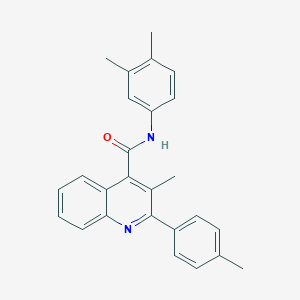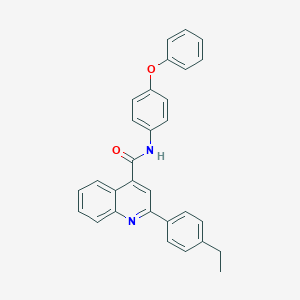METHANONE](/img/structure/B334672.png)
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, an ethoxyphenyl group, and a methylpiperidinyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of [2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl group and the methylpiperidinyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinidine: Used as an antiarrhythmic agent, quinidine also shares the quinoline core but has distinct functional groups.
Cinchonine: An alkaloid with antimalarial properties, cinchonine has a quinoline core and is structurally related to quinine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H26N2O2/c1-3-28-19-10-8-18(9-11-19)23-16-21(20-6-4-5-7-22(20)25-23)24(27)26-14-12-17(2)13-15-26/h4-11,16-17H,3,12-15H2,1-2H3 |
InChI Key |
YPLOXASDGVHTDP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334589.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B334594.png)
![2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B334595.png)
![5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B334597.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B334598.png)
![(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B334599.png)

![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334601.png)

![Isopropyl 4,5-dimethyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B334608.png)
![N-[4-(diethylamino)phenyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B334609.png)
![Methyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334610.png)


